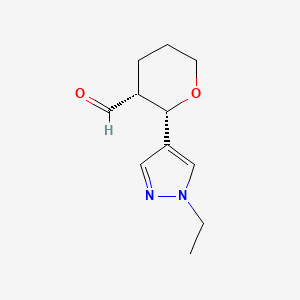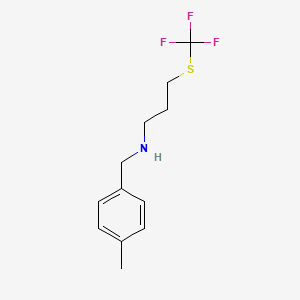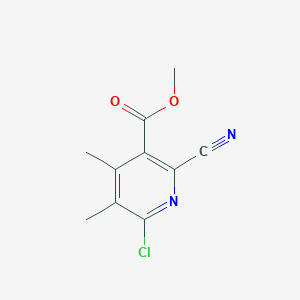![molecular formula C10H17NO4 B11758633 (2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid is an organic compound with a complex structure that includes a cyclohexyl group, a methoxycarbonyl group, and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with methoxycarbonyl chloride to form the corresponding methoxycarbonyl derivative. This intermediate is then reacted with glycine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction may produce cyclohexyl alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid can be compared with similar compounds such as:
Cyclohexylglycine: Similar structure but lacks the methoxycarbonyl group.
Methoxycarbonylglycine: Similar structure but lacks the cyclohexyl group.
Cyclohexylalanine: Similar structure but has an additional methyl group on the amino acid backbone.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2S)-2-cyclohexyl-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
HJGZINIAIGNIHH-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)N[C@@H](C1CCCCC1)C(=O)O |
Kanonische SMILES |
COC(=O)NC(C1CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11758557.png)
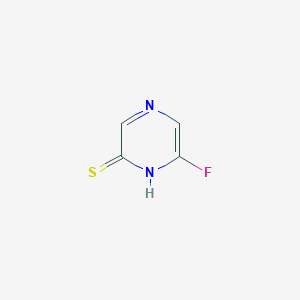
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

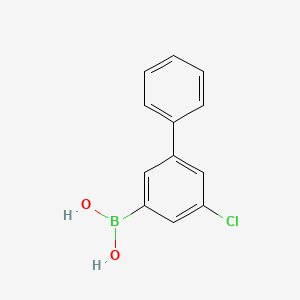
![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)
![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)
![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)
![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)
